molecular formula C14H13NO5 B5815576 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid

5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid

Cat. No.: B5815576
M. Wt: 275.26 g/mol
InChI Key: ANKTXHMWFXMPCS-UHFFFAOYSA-N
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Description

5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxybenzoyl group, and an amino methyl group

Properties

IUPAC Name

5-[[(4-methoxybenzoyl)amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)13(16)15-8-11-6-7-12(20-11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKTXHMWFXMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step involves the acylation of the furan ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The amino methyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the methoxybenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent due to the presence of the furan ring and methoxybenzoyl group.

    Material Science: The compound can be used in the synthesis of polymers and resins with specific properties.

    Biological Studies: It serves as a model compound for studying the interactions of furan derivatives with biological macromolecules.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

    Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins, reducing inflammation.

    Molecular Targets: The primary targets include bacterial enzymes, inflammatory mediators, and cellular receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a different substitution pattern on the furan ring.

    5-{[(4-chlorobenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a chloro group instead of a methoxy group.

    5-{[(4-methoxybenzoyl)amino]methyl}-3-furoic acid: Similar structure but with a different position of the furan ring.

Uniqueness

5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is unique due to the specific combination of the methoxybenzoyl group and the furan ring, which imparts distinct chemical and biological properties

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